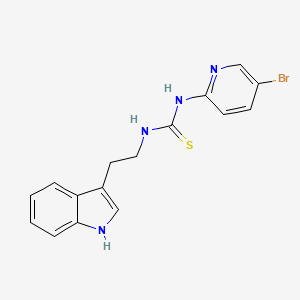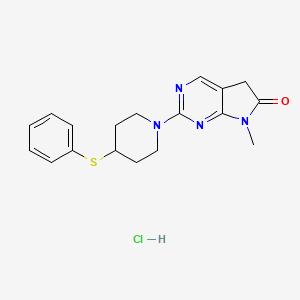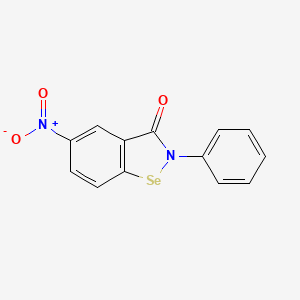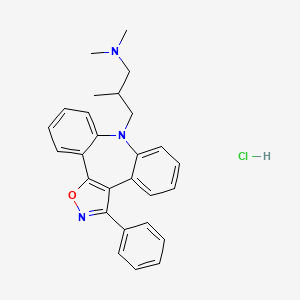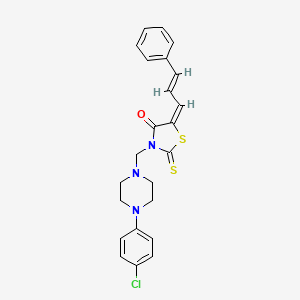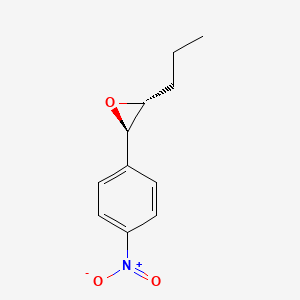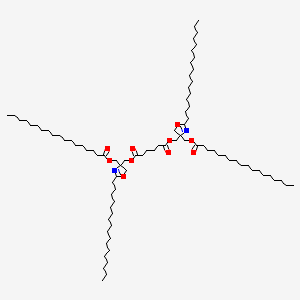
Einecs 305-567-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 305-567-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes: These typically involve multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions.
Reaction Conditions: Conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production: Large-scale production often involves continuous flow processes, where reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient and scalable production.
Análisis De Reacciones Químicas
Einecs 305-567-0 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Einecs 305-567-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound interacts with to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Einecs 305-567-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with related chemical structures or similar functional groups. For example:
Einecs 204-211-0: Bis(2-ethylhexyl) phthalate, a commonly used plasticizer.
Einecs 203-770-8: Amyl nitrite, used in medicine and as a reagent.
Einecs 234-985-5: Bismuth tetroxide, used in various industrial applications.
Each of these compounds has unique properties and applications, making them distinct from this compound.
Propiedades
Número CAS |
94713-21-0 |
|---|---|
Fórmula molecular |
C21H20N4O5S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-4-2-3-5-7(6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
Clave InChI |
KAYDZBLORDYWNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



